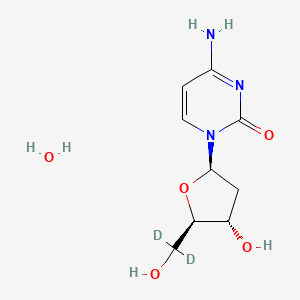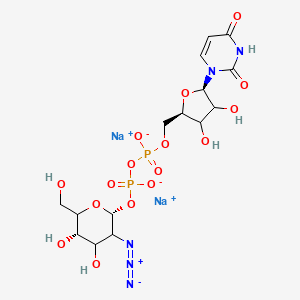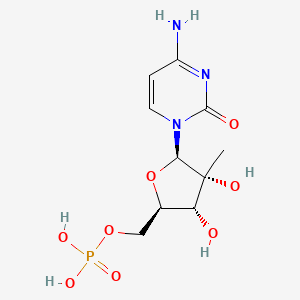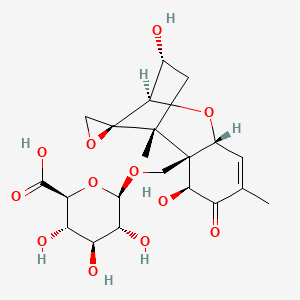
Bullatantriol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural and Chiroptical Investigation : Kutschabsky, Sandoval, and Ripperger (1985) established the constitution and relative configuration of Bullatantriol through X-ray analysis and chiroptical investigation of its 7-ketone derivative (Kutschabsky, Sandoval, & Ripperger, 1985).
Quantum Chemistry Study : Jing (2001) investigated this compound's equilibrium geometries, vibrational frequencies, bonding energies, and total energies, finding that 1β,4β,7α-trihydroxyeudesmane is more stable than this compound (Jing, 2001).
Chemical Constituents of Schisandra plena : Li et al. (2005) isolated a new sesquiterpenoid, plenoxide, and noted the need for revision of chemical shifts in compounds similar to this compound based on detailed 2D NMR data analysis (Li et al., 2005).
Study on Chimonanthus praecox Constituents : Wang et al. (2011) isolated sesquiterpenoids from Chimonanthus praecox, including this compound, and evaluated their cytotoxicity against human cancer cell lines (Wang et al., 2011).
Isolation from Homalomena Aromatica : Sung et al. (1992) isolated this compound from the roots of Homalomena aromatica, elucidating its structure through spectroscopic investigations (Sung et al., 1992).
Effect on Osteoblast Proliferation and Differentiation : Hu et al. (2008) investigated sesquiterpenoids from Homalomena occulta, including this compound, for their effect on stimulating osteoblast proliferation, differentiation, and mineralization in vitro (Hu et al., 2008).
Potential Antitumor and Pesticidal Activity : Ahammadsahib et al. (1993) studied Bullatacin, an analogue of this compound, showing its potential as an antitumor agent and insecticide due to its strong inhibition of mitochondrial electron transport (Ahammadsahib et al., 1993).
Cytotoxic Effects Against Cancer Cells : Oberlies et al. (1997) demonstrated the cytotoxic effects of Bullatacin, related to this compound, in multidrug-resistant human mammary adenocarcinoma cells (Oberlies et al., 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
Bullatantriol, a sesquiterpenoid , primarily targets osteoblasts and BV2 cells . Osteoblasts are specialized cells responsible for bone formation, while BV2 cells are microglial cells used as a model for neuroinflammation studies.
Mode of Action
This compound interacts with its targets by promoting the proliferation and differentiation of osteoblasts . It also inhibits the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) in BV2 cells . This suggests that this compound may have anti-inflammatory properties.
Result of Action
The action of this compound results in the promotion of osteoblast proliferation and differentiation , which could potentially enhance bone formation. Additionally, its ability to inhibit LPS-induced NO production in BV2 cells suggests it may have a role in mitigating neuroinflammation.
Analyse Biochimique
Biochemical Properties
Bullatantriol can promote the proliferation and differentiation of osteoblasts . It also inhibits LPS-induced NO production in BV2 cells
Cellular Effects
This compound has shown to have significant effects on various types of cells. In osteoblasts, this compound promotes proliferation and differentiation . In BV2 cells, it inhibits LPS-induced NO production
Molecular Mechanism
It is known that this compound can inhibit LPS-induced NO production in BV2 cells This suggests that this compound may interact with the molecular pathways involved in NO production
Propriétés
IUPAC Name |
(3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-13(2,17)9-10-5-7-14(3)11(16)6-8-15(4,18)12(10)14/h10-12,16-18H,5-9H2,1-4H3/t10-,11-,12-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHTXZNYHSCIFE-FPVZYODXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1C(CCC2O)(C)O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1[C@@](CC[C@H]2O)(C)O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50244351 | |
| Record name | (+)-Bullatantriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99933-32-1 | |
| Record name | (+)-Bullatantriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099933321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Bullatantriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B583177.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)

![N-[(3S)-2-oxothiolan-3-yl]butanamide](/img/structure/B583181.png)
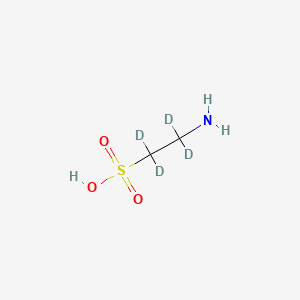
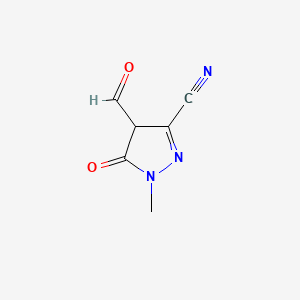

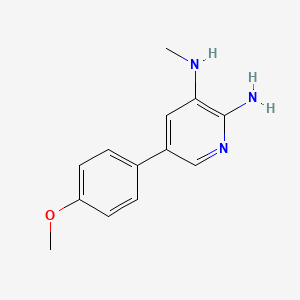

![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)
